Mixed-Type Inhibition Mechanism Contrasts with Classic Noncompetitive NNRTIs
Unlike the prototypical NNRTI Nevirapine, which acts as a noncompetitive inhibitor, U-31,355 (4-amino-2-(benzylthio)-6-chloropyrimidine) functions as a mixed-type inhibitor with respect to the template:primer and dNTP binding sites of HIV-1 reverse transcriptase [1]. Kinetic analysis indicates a significantly higher binding affinity for enzyme-substrate complexes compared to the free enzyme [2].
| Evidence Dimension | Inhibition Mechanism |
|---|---|
| Target Compound Data | Mixed inhibitor with respect to template:primer and dNTP |
| Comparator Or Baseline | Nevirapine: Noncompetitive inhibitor |
| Quantified Difference | Qualitative difference in kinetic model fit and binding affinity profile |
| Conditions | HIV-1 reverse transcriptase biochemical assay with poly(rC):(dG)10 template:primer |
Why This Matters
The mixed-type mechanism indicates a distinct binding mode and potential for different resistance profiles, making U-31,355 a valuable tool for probing RT dynamics.
- [1] Althaus IW, Chou KC, Lemay RJ, Franks KM, Deibel MR, Kezdy FJ, Resnick L, Busso ME, So AG, Downey KM, Romero DL, Thomas RC, Aristoff PA, Tarpley WG, Reusser F. The benzylthio-pyrimidine U-31,355, a potent inhibitor of HIV-1 reverse transcriptase. Biochem Pharmacol. 1996 Mar 22;51(6):743-50. View Source
- [2] Spence RA, Kati WM, Anderson KS, Johnson KA. Mechanism of inhibition of HIV-1 reverse transcriptase by nonnucleoside inhibitors. Science. 1995 Feb 17;267(5200):988-93. View Source
